2-Aemp tfa
Overview
Description
2-Aminoethyl methylphosphonate trifluoroacetate (2-AEMP TFA) is a potent and rapidly acting antagonist of GABA (A)-ρ1 receptors. It is an analog of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl methylphosphonate trifluoroacetate involves the reaction of 2-aminoethyl methylphosphonate with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of 2-Aminoethyl methylphosphonate trifluoroacetate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the compound to achieve high purity levels, which is crucial for its use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl methylphosphonate trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Aminoethyl methylphosphonate trifluoroacetate has several scientific research applications:
Neuroscience: It is used to study GABAergic signaling and its role in various neurological disorders.
Pharmacology: The compound is investigated for its potential as a therapeutic agent in conditions involving GABA receptor dysfunction.
Biochemistry: It serves as a tool to understand the biochemical pathways involving GABA receptors.
Mechanism of Action
2-Aminoethyl methylphosphonate trifluoroacetate acts as a competitive antagonist at GABA (A)-ρ1 receptors. It binds to the receptor site, preventing GABA from activating the receptor. This inhibition modulates the GABAergic signaling pathway, which is crucial for various neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphosphonic acid: Another analog of GABA, but with different pharmacological properties.
Trifluoroacetic acid: Used in peptide synthesis and purification, but not an analog of GABA.
Uniqueness
2-Aminoethyl methylphosphonate trifluoroacetate is unique due to its specific antagonistic action on GABA (A)-ρ1 receptors, which distinguishes it from other GABA analogs and related compounds .
Properties
IUPAC Name |
2-aminoethoxy(methyl)phosphinate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P.C2HF3O2/c1-8(5,6)7-3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3,(H,5,6);(H,6,7)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBFVSSBOQLIQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)([O-])OCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO5P- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321882-95-5 | |
Record name | 321882-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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